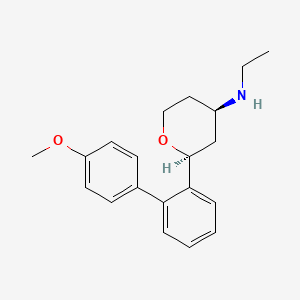![molecular formula C15H11ClF3N3O3 B1413719 N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea CAS No. 2197063-04-8](/img/structure/B1413719.png)
N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of a urea linkage between two aromatic rings This compound is notable for its unique structural features, including a chloro-nitro substitution on one phenyl ring and a trifluoromethyl group on the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-3-nitroaniline with 2-methyl-3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Reduction: Formation of N-(4-Chloro-3-aminophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea
Substitution: Formation of N-(4-substituted-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea
Oxidation: Formation of N-(4-Chloro-3-nitrophenyl)-N’-[2-carboxy-3-(trifluoromethyl)phenyl]urea
Aplicaciones Científicas De Investigación
N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of target proteins, thereby influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-3-nitrophenyl)-N’-phenylurea
- N-(4-Chloro-3-nitrophenyl)-N’-[2-methylphenyl]urea
- N-(4-Chloro-3-nitrophenyl)-N’-[3-(trifluoromethyl)phenyl]urea
Uniqueness
N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea is unique due to the presence of both a trifluoromethyl group and a methyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O3/c1-8-10(15(17,18)19)3-2-4-12(8)21-14(23)20-9-5-6-11(16)13(7-9)22(24)25/h2-7H,1H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWPJKOBJCLOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


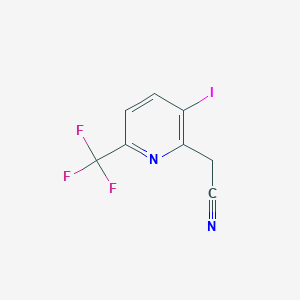
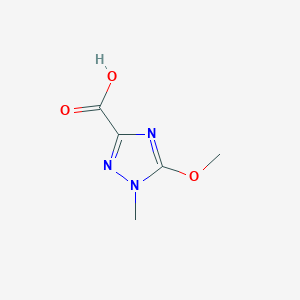
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)

![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)
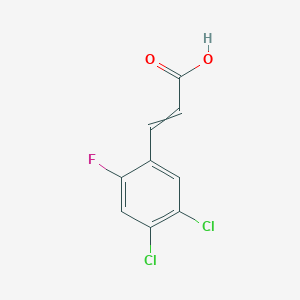

![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)
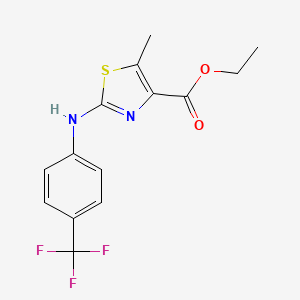

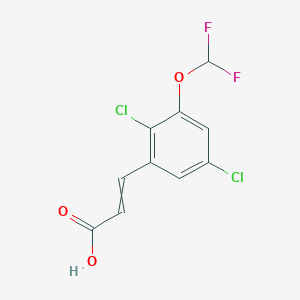
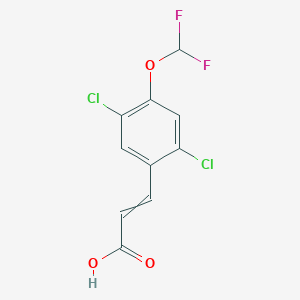
![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)
